3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-phenylpyrrolidine-1-carboxamide
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Overview
Description
3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-phenylpyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazine ring, a pyrrolidine ring, and a phenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-phenylpyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyridazine and pyrrolidine rings, followed by the coupling of these rings with the phenyl group. Common synthetic routes may include:
Formation of Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Pyrrolidine Ring: This can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the pyridazine and pyrrolidine rings with the phenyl group using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium or other metal catalysts.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridazine rings using reagents such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-phenylpyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmacology: The compound may exhibit biological activity, making it useful for studying drug-receptor interactions and pharmacokinetics.
Materials Science: Its unique structure can be exploited for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-aryl-4,5-dihydro-3(2H)-pyridazinones: These compounds share the pyridazine ring and exhibit similar biological activities.
1-phenylpyrrolidine derivatives: These compounds have a similar pyrrolidine ring structure and are used in medicinal chemistry.
Uniqueness
3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-phenylpyrrolidine-1-carboxamide is unique due to its combination of the pyridazine, pyrrolidine, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N4O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]-N-phenylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c24-19(20-16-4-2-1-3-5-16)23-11-10-14(12-23)13-25-18-9-8-17(21-22-18)15-6-7-15/h1-5,8-9,14-15H,6-7,10-13H2,(H,20,24) |
InChI Key |
GRPQADIKNVVBJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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